

Fenfangjine G: A Potential Therapeutic Agent in Nephrotic Syndrome

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Compound of Interest

Compound Name: Fenfangjine G

Cat. No.: B1493578

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CAS Number: 205533-81-9

Chemical Formula: C₂₂H₂₇NO₈

Molecular Weight: 433.46 g/mol

Chemical Structure

Fenfangjine G is a complex alkaloid with the following IUPAC name: [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate. Its structure is characterized by a polycyclic framework containing nitrogen and multiple oxygen-containing functional groups.

Overview

Fenfangjine G is an active alkaloid found in *Stephania tetrandra*, a plant used in traditional Chinese medicine.^[1] Recent research has identified a hydrogenated metabolite of **Fenfangjine G** as a potentially active component in the treatment of nephrotic syndrome, a kidney disorder characterized by excessive protein loss in the urine.^{[2][3][4]} While research on the isolated compound is still emerging, its role within the context of the traditional herbal formula Fangji Huangqi Tang suggests a promising therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of **Fenfangjine G** is presented in Table 1.

| Property | Value | Source |
|---------------------------|--|--------|
| CAS Number | 205533-81-9 | [3][5] |
| Molecular Formula | C ₂₂ H ₂₇ NO ₈ | [5] |
| Molecular Weight | 433.46 g/mol | [3] |
| Boiling Point (Predicted) | 625.7±55.0 °C | [3] |
| Density (Predicted) | 1.39±0.1 g/cm ³ | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Table 1: Physicochemical Properties of **Fenfangjine G**

Potential Therapeutic Application in Nephrotic Syndrome

A metabolomics study investigating the traditional Chinese medicine prescription Fangji Huangqi Tang identified "**fenfangjine G** hydrogenation" as one of the potential active components for the treatment of nephrotic syndrome.[2][3][4] This finding was based on the correlation between the presence of this metabolite in the serum of treated animals and the amelioration of nephrotic syndrome biomarkers.

Experimental Model: Adriamycin-Induced Nephropathy

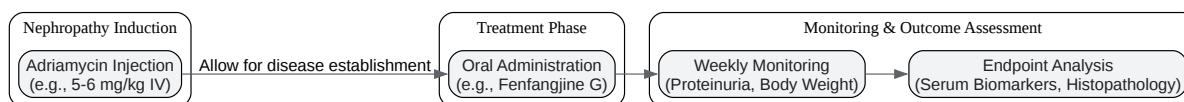
The primary experimental model used in the study that identified the potential role of **Fenfangjine G**'s metabolite was the adriamycin-induced nephropathy model in rats.[3] This is a widely used and well-established model that mimics key features of human focal segmental glomerulosclerosis (FSGS), a common cause of nephrotic syndrome.[1][6]

Experimental Protocol Outline:

- Induction of Nephropathy: Male Wistar rats are injected with adriamycin (doxorubicin) via the tail vein. A typical dosing regimen is a single intravenous injection of 5 mg/kg to 6 mg/kg

body weight.[7][8] Some protocols may involve a second injection to ensure the development of chronic kidney disease.[3][9]

- **Monitoring:** The onset of nephropathy is monitored by observing the appearance of proteinuria (excess protein in the urine) within the first week.[1] Body weight, serum creatinine, and blood urea nitrogen (BUN) are also key indicators of kidney function.[6][8]
- **Treatment:** In the context of the Fangji Huangqi Tang study, the herbal decoction was administered orally to the rats daily for a specified period.[3] For studies involving isolated **Fenfangjine G**, a specific dosage and administration route would need to be established.
- **Outcome Assessment:** The therapeutic effect is evaluated by measuring changes in key biomarkers. These typically include:
 - 24-hour urinary protein: A primary indicator of the severity of nephrotic syndrome.
 - Serum albumin: Levels of this protein are typically low in nephrotic syndrome.
 - Serum creatinine and Blood Urea Nitrogen (BUN): Markers of overall kidney function.
 - Histopathology: Examination of kidney tissue to assess for glomerulosclerosis, tubulointerstitial fibrosis, and podocyte injury.[1][7]



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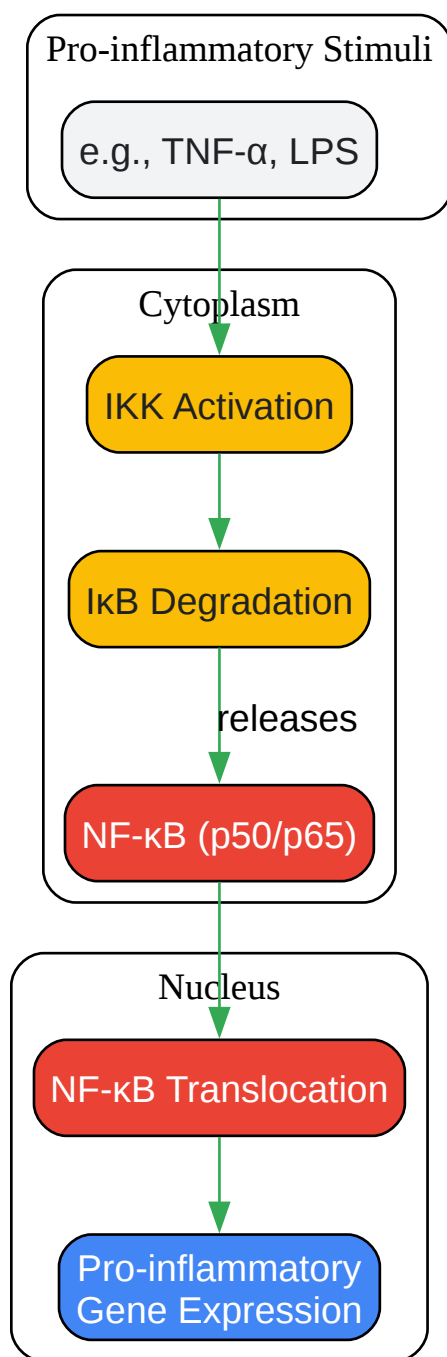
Adriamycin-Induced Nephropathy Experimental Workflow

Potential Mechanisms of Action: Signaling Pathways

While direct evidence for the effect of **Fenfangjine G** on specific signaling pathways in nephrotic syndrome is not yet available, the pathophysiology of the disease and the known mechanisms of podocyte injury point to the potential involvement of the NF- κ B and TGF- β signaling pathways.

NF- κ B Signaling Pathway

The transcription factor NF- κ B is a key regulator of inflammation and apoptosis. In the context of kidney disease, activation of NF- κ B in podocytes can lead to inflammatory responses and cell death, contributing to the breakdown of the glomerular filtration barrier.^[10] It is hypothesized that therapeutic agents that ameliorate nephrotic syndrome may do so in part by inhibiting the activation of the NF- κ B pathway in podocytes.



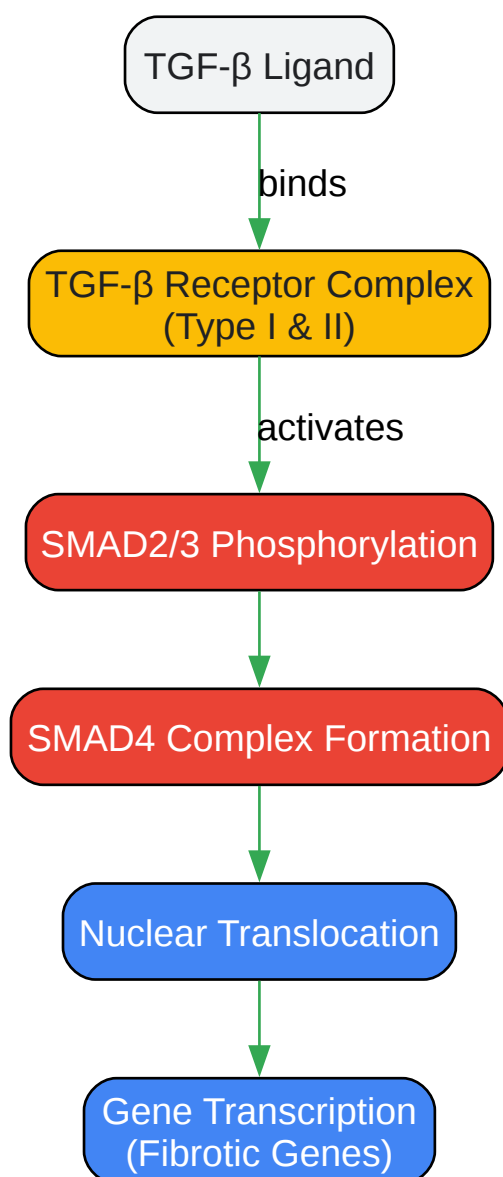
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Simplified NF-κB Signaling Pathway

TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a central role in fibrosis, the scarring of tissue. In chronic kidney disease, including nephrotic syndrome, TGF-β

promotes the accumulation of extracellular matrix proteins, leading to glomerulosclerosis and a progressive decline in kidney function.[11] Inhibition of the TGF- β pathway is a key therapeutic strategy for preventing the progression of kidney disease. It is plausible that **Fenfangjine G** or its metabolites could exert a protective effect by modulating this pathway.



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Canonical TGF- β /SMAD Signaling Pathway

Future Directions

The identification of a metabolite of **Fenfangjine G** as a potential therapeutic agent for nephrotic syndrome opens up new avenues for research. Future studies should focus on:

- **Isolation and Characterization:** Isolating and fully characterizing the biological activity of **Fenfangjine G** and its hydrogenated metabolite as single compounds.
- **Quantitative Efficacy Studies:** Conducting dose-response studies in animal models of nephrotic syndrome to quantify the therapeutic effects of isolated **Fenfangjine G** on proteinuria, kidney function, and histopathological changes.
- **Mechanism of Action Studies:** Investigating the direct effects of **Fenfangjine G** on podocytes and other kidney cells to elucidate its mechanism of action, including its potential modulation of the NF- κ B and TGF- β signaling pathways.
- **Pharmacokinetics and Metabolism:** Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of **Fenfangjine G** to better understand the formation and activity of its metabolites.

This targeted research will be crucial for determining the viability of **Fenfangjine G** as a novel therapeutic for nephrotic syndrome and for guiding its potential development into a clinical candidate.

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